molecular formula C11H14ClN3O2 B1379524 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride CAS No. 1211465-14-3

1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride

Cat. No.: B1379524
CAS No.: 1211465-14-3
M. Wt: 255.7 g/mol
InChI Key: ZCJGNGIKZUAQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride is a chemical compound offered for research purposes. Its molecular formula is C11H13N3O2•HCl, derived from the free base with 1211568-40-9 . This compound features the quinazoline-2,4(1H,3H)-dione scaffold, which is a structure of high interest in medicinal chemistry due to its diverse pharmacological potential. Compounds based on this scaffold have been identified as potent inhibitors of the Na+/H+ exchanger type 1 (NHE-1) . NHE-1 is a validated drug target for managing cardiovascular diseases and glaucoma, with inhibitors demonstrating cytoprotective, anti-ischemic, and anti-inflammatory properties . Research into similar quinazoline-2,4(1H,3H)-dione derivatives has also revealed promising antimicrobial activities against various Gram-positive and Gram-negative bacterial strains, functioning as fluoroquinolone-like inhibitors of bacterial gyrase and topoisomerase IV . Furthermore, this class of compounds has shown potential antiplatelet effects and the ability to inhibit the formation of advanced glycation end-products (AGEs), which are relevant for diabetic complications . The specific 1-(2-aminoethyl)-3-methyl substitution pattern on the quinazoline-dione core provides a versatile intermediate for further chemical functionalization, allowing researchers to explore structure-activity relationships. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for detailed protocols on the use of quinazoline-diones in biochemical, pharmacological, and microbiological assays.

Properties

IUPAC Name

1-(2-aminoethyl)-3-methylquinazoline-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-13-10(15)8-4-2-3-5-9(8)14(7-6-12)11(13)16;/h2-5H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJGNGIKZUAQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis of Quinazoline Derivatives

Quinazoline derivatives are typically synthesized through condensation reactions involving anthranilic acid or its derivatives. Here are some general methods:

  • Method 1: Condensation with Isocyanates or Cyanates

    • This involves reacting anthranilic acid derivatives with isocyanates or cyanates in the presence of a base to form quinazoline rings.
    • Example: N-methylanthranilic acid reacts with sodium cyanate in acetic acid to form 1-methylquinazoline-2,4-dione.
  • Method 2: Use of Ethyl Chloroformate

    • Ethyl chloroformate can be used to activate carboxylic acids, facilitating the formation of quinazoline rings.
    • Example: Ethyl chloroformate is used in the synthesis of substituted quinazolines by activating benzoic acid derivatives.

Analysis and Characterization

Characterization of the synthesized compound would involve various analytical techniques:

Data Table: General Synthesis Conditions for Quinazoline Derivatives

Compound Starting Materials Reaction Conditions Yield
1-Methylquinazoline-2,4-dione N-methylanthranilic acid, sodium cyanate Acetic acid, water, 75°C, 4h 84%
Substituted Quinazolines Anthranilic acid derivatives, ethyl chloroformate Dichloromethane, room temperature Varies

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced quinazoline derivatives.

    Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation Products: Quinazoline-2,4-dione derivatives.

    Reduction Products: Reduced quinazoline derivatives.

    Substitution Products: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that quinazoline derivatives, including 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride, exhibit significant antimicrobial activities. They have been evaluated against various Gram-positive and Gram-negative bacterial strains. For instance, a study found that these compounds showed promising results in inhibiting bacterial growth, suggesting their potential as antimicrobial agents .

Anticancer Activity

Quinazoline derivatives are also being investigated for their anticancer properties. Research indicates that they can act as inhibitors of specific kinases involved in cancer progression. In particular, compounds designed as dual c-Met/VEGFR-2 tyrosine kinase inhibitors have shown efficacy in targeting cancer cell proliferation and survival pathways. This dual inhibition mechanism is crucial for developing more effective cancer therapies .

Cardiovascular Diseases

The ability of quinazoline derivatives to inhibit specific kinases makes them candidates for treating cardiovascular diseases. By modulating signaling pathways involved in vascular growth and repair, these compounds may help manage conditions such as hypertension and atherosclerosis.

Neurological Disorders

Research is also exploring the neuroprotective effects of quinazoline derivatives. Their potential to cross the blood-brain barrier and interact with neurotransmitter systems could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Study TitleFindingsYear
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antimicrobial AgentsDemonstrated significant antibacterial activity against multiple strains2022
Design of Dual c-Met/VEGFR-2 TK InhibitorsShowed effectiveness in inhibiting cancer cell proliferation2023

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes involved in disease pathways.

    Modulate Receptors: Interact with cellular receptors to alter signal transduction processes.

    Affect Gene Expression: Influence the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Structural Comparison with Quinazoline Derivatives

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Compound Quinazoline-2,4-dione N1: 2-Aminoethyl; N3: Methyl 255.7 Hydrochloride salt; limited bioactivity data
N1-Allyl-N3-(2-nitrobenzyl)quinazoline-2,4-dione Quinazoline-2,4-dione N1: Allyl; N3: 2-Nitrobenzyl ~337* IR peaks at 1708 cm⁻¹ (C=O); m.p. 126–128°C
3-{2-[(2-Methoxybenzyl)amino]ethyl}-quinazolinedione Quinazoline-2,4-dione N1: 2-Methoxybenzylaminoethyl 361.8 Larger substituent; enhanced lipophilicity
1-(4-Nitrophenyl)-7-chloroquinoline-2,4(1H,3H)-dione Quinoline-2,4-dione N1: 4-Nitrophenyl; C7: Chloro 316.7 Nitro and chloro groups; higher molecular complexity

*Calculated based on molecular formula C₁₈H₁₅N₃O₄.

Key Observations:
  • Substituent Effects: The target compound’s 2-aminoethyl group may enhance water solubility compared to bulkier substituents (e.g., 2-nitrobenzyl or 2-methoxybenzyl) in analogs .

Comparison with Pyrimidine Dione Analogs

Table 2: Pyrimidine-Based Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Bioactivity
1-Ethylpyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione N1: Ethyl 156.1 No significant activity reported
1-Butyl-5-iodopyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione N1: Butyl; C5: Iodo 324.1 Antibacterial (50% inhibition of B. catarrhalis at 0.128 mg/mL)
1,3-Dimethylpyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione N1: Methyl; N3: Methyl 156.1 Simple structure; high solubility
Key Observations:
  • Bioactivity : Pyrimidine diones with halogen substituents (e.g., 5-iodo) exhibit antibacterial activity, whereas the target quinazoline derivative lacks reported bioactivity data .
  • Structural Simplicity : Pyrimidine diones generally have lower molecular weights and simpler synthesis pathways compared to quinazoline derivatives .

Pharmacological and Physicochemical Properties

  • Solubility: The target compound’s aminoethyl group may improve aqueous solubility relative to analogs with aromatic or bulky substituents (e.g., 2-nitrobenzyl in ) .
  • Melting Point : The target compound’s melting point is unspecified, but analogs like N1-allyl-N3-(2-nitrobenzyl)quinazoline-2,4-dione exhibit m.p. 126–128°C, suggesting similar thermal stability .
  • Bioactivity Gap : Unlike pyrimidine diones with demonstrated antibacterial effects , the target compound’s pharmacological profile remains unexplored.

Availability and Supplier Information

The target compound is discontinued by major suppliers (Combi-Blocks, CymitQuimica), though three suppliers historically listed it (CAS 1211568-40-9) . In contrast, pyrimidine diones (e.g., 1-ethylpyrimidine-2,4-dione) remain commercially available .

Biological Activity

1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride is a derivative of quinazoline that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of quinazoline derivatives, including this compound, typically involves the reaction of anthranilic acid derivatives with various reagents to form the quinazoline core. A notable method includes a one-pot synthesis using potassium cyanate and sodium hydroxide in an aqueous medium, which is both efficient and eco-friendly . This method allows for the production of high yields of quinazoline derivatives with minimal environmental impact.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline-2,4(1H,3H)-dione derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown moderate to strong activity against various Gram-positive and Gram-negative bacteria. The most promising derivatives displayed inhibition zones ranging from 9 mm to 15 mm against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer potential. Certain compounds have been identified as potent inhibitors of PARP-1/2 enzymes, which play a crucial role in DNA repair mechanisms in cancer cells. For example, specific derivatives demonstrated IC50 values in the nanomolar range against PARP-1 and PARP-2, indicating strong cytotoxic effects on tumor cells . In vivo studies further confirmed that these compounds could inhibit tumor growth when used in combination with established chemotherapeutics like temozolomide .

α-Glucosidase Inhibition

Another area of interest is the inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. Some quinazoline derivatives have shown promising results as α-glucosidase inhibitors, with IC50 values significantly lower than those of standard inhibitors such as acarbose. This suggests potential applications in managing diabetes by controlling blood sugar levels .

Structure-Activity Relationships (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their structural modifications. Substituents at various positions on the quinazoline ring can enhance or diminish their biological efficacy. For instance:

  • Substituents at C6 and C7 : The introduction of aminoalkyl chains has been shown to improve antagonist activity against adenosine receptors .
  • Coumarin Hybrids : Compounds that incorporate coumarin structures alongside the quinazoline core exhibit significantly enhanced inhibitory activity against α-glucosidase compared to those lacking such modifications .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several quinazoline derivatives for their antimicrobial properties using the agar well diffusion method. Compounds 13 and 15 exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, demonstrating inhibition zones between 10 mm and 12 mm with MIC values around 75-80 mg/mL .
  • Anticancer Potential : Research on a series of quinazoline-based PARP inhibitors revealed that compound 11 had an IC50 value of less than 3.12 μM against cancer cell lines, indicating a high level of potency. When combined with temozolomide, it showed enhanced efficacy in reducing tumor growth in animal models .

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:
Traditional synthesis of quinazoline-dione derivatives often involves multi-step procedures with toxic reagents like phosgene or chlorosulfonyl isocyanate . For this compound, a plausible route includes cyclization of anthranilic acid derivatives with aminoethyl groups under controlled pH and temperature. Catalytic hydrogenation (e.g., Pd/C) may be used to reduce intermediates, as seen in analogous quinazoline-dione syntheses (e.g., 22.9% yield reported for relugolix) . Key factors affecting yield:

  • Catalyst selection : Pd/C efficiency in hydrogenation steps .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization.
  • Temperature : Elevated temperatures (>80°C) may degrade sensitive intermediates.

Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR : 1H/13C NMR to confirm the quinazoline-dione core and aminoethyl substituent (e.g., δ ~4.0 ppm for CH2NH2) .
  • HPLC-MS : Purity assessment (≥98%) via reverse-phase HPLC with UV detection (λ = 254 nm) and mass confirmation (e.g., m/z for [M+H]+) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (NH2 stretch) .

Advanced: How can researchers resolve contradictions in reported synthesis yields during scale-up?

Methodological Answer:
Yield discrepancies often arise from:

  • Intermediate instability : Aminoethyl groups may oxidize; use inert atmospheres (N2/Ar) .
  • Byproduct formation : Monitor reaction progress with TLC or in-situ IR. Optimize stoichiometry (e.g., excess amine for substitution steps) .
  • Workup losses : Replace liquid-liquid extraction with solid-phase extraction for polar intermediates .

Advanced: What green chemistry strategies can mitigate environmental impacts in synthesizing quinazoline-dione derivatives?

Methodological Answer:

  • CO2 utilization : Replace phosgene with CO2 as a carbonyl source in cyclization steps, reducing toxic waste .
  • Catalyst recycling : Use immobilized Pd nanoparticles to minimize heavy-metal waste .
  • Solvent selection : Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) .

Basic: What are the critical stability considerations for storing this compound?

Methodological Answer:

  • Storage conditions : Keep in airtight glass containers at 4°C to prevent hydrolysis of the quinazoline-dione ring .
  • Light sensitivity : Protect from UV exposure (use amber vials) .
  • Moisture control : Store with desiccants (e.g., silica gel) to avoid clumping .

Advanced: How does the 2-aminoethyl substituent influence physicochemical properties compared to other quinazoline-dione derivatives?

Methodological Answer:

  • Solubility : The aminoethyl group enhances water solubility (via protonation at physiological pH) versus methyl or chloro analogs .
  • Bioactivity : Aminoethyl may increase binding to amine receptors (e.g., GABA analogs), but requires stability studies against enzymatic degradation .
  • Crystallinity : Polar substituents reduce melting points (compare mp ~225°C for dichlorophenyl analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride
Reactant of Route 2
1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride

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